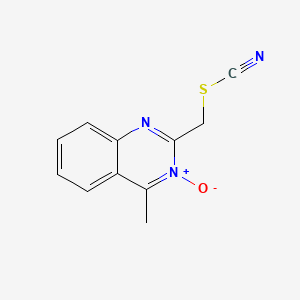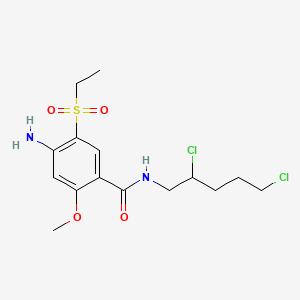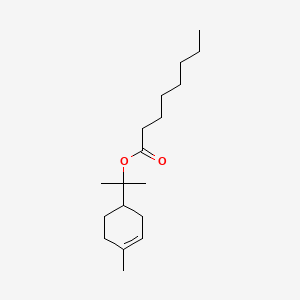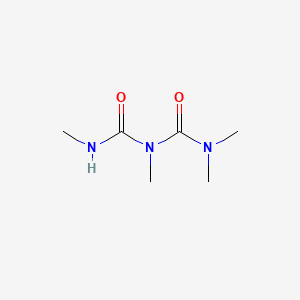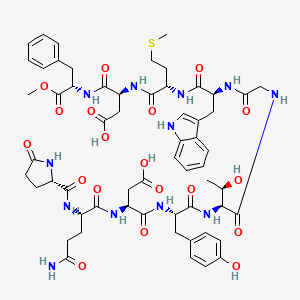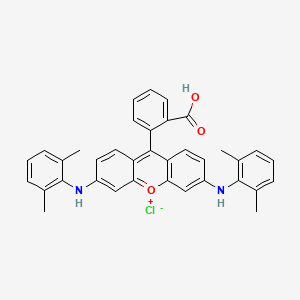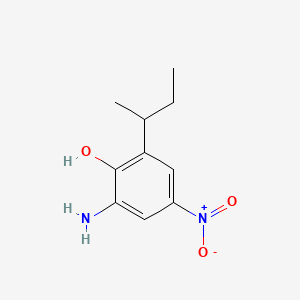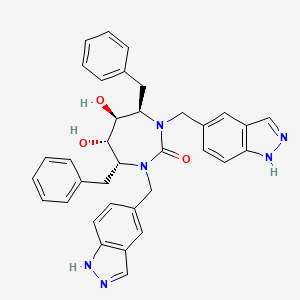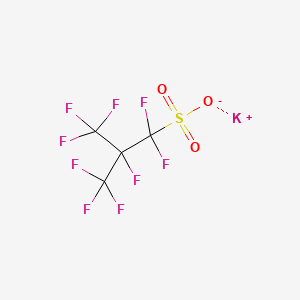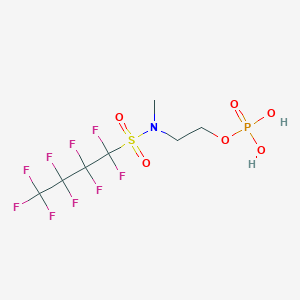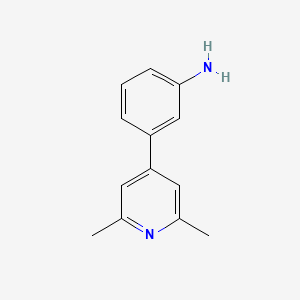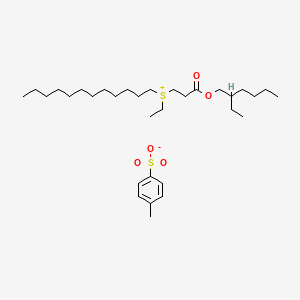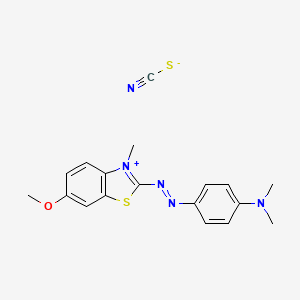
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-methoxy-3-methylbenzothiazole in the presence of a base to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation or nitration can be achieved using halogens or nitric acid, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a pH indicator and a reagent in various analytical techniques.
Biology: The compound is used in staining procedures to visualize cellular components.
Medicine: It is employed in diagnostic assays and as a marker in biological studies.
Industry: The dye is used in the textile industry for coloring fabrics and in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects through the interaction of its azo group with various molecular targets. The azo group can undergo reversible cis-trans isomerization upon exposure to light, making it useful in photochromic applications. Additionally, the compound can form complexes with metal ions, which are utilized in analytical chemistry for detecting and quantifying metal ions.
Comparison with Similar Compounds
Similar Compounds
Methyl Red: 2-((4-(Dimethylamino)phenyl)azo)benzoic acid.
Methyl Orange: 4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt.
Congo Red: 3,3’-((1,1’-Biphenyl)-4,4’-diyl)bis(4-aminonaphthalene-1-sulfonic acid) disodium salt.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a thiocyanate group. These features confer distinct photophysical properties and reactivity compared to other azo dyes, making it valuable in specialized applications.
Properties
CAS No. |
82142-16-3 |
|---|---|
Molecular Formula |
C18H19N5OS2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;thiocyanate |
InChI |
InChI=1S/C17H19N4OS.CHNS/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;2-1-3/h5-11H,1-4H3;3H/q+1;/p-1 |
InChI Key |
GLQVNFIZOIEXCZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


